molecular formula C6H4BrLiN2O2 B6160432 lithium(1+) ion 2-(5-bromopyrimidin-4-yl)acetate CAS No. 1955506-89-4

lithium(1+) ion 2-(5-bromopyrimidin-4-yl)acetate

Cat. No.: B6160432
CAS No.: 1955506-89-4
M. Wt: 223
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2-(5-bromopyrimidin-4-yl)acetate typically involves the reaction of 5-bromopyrimidine with lithium acetate under controlled conditions. The reaction is carried out in an organic solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-(5-bromopyrimidin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce oxidized pyrimidine compounds .

Mechanism of Action

The mechanism of action of lithium(1+) ion 2-(5-bromopyrimidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a lithium ion with a bromopyrimidine moiety. This unique structure imparts specific chemical and biological properties, making it valuable in research and potential therapeutic applications .

Properties

CAS No.

1955506-89-4

Molecular Formula

C6H4BrLiN2O2

Molecular Weight

223

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.